![molecular formula C24H22N2O5 B2852419 2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione CAS No. 877811-30-8](/img/structure/B2852419.png)
2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Oxo-3-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)propyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are recognized as an important group of medicinal substances . They are nitrogen analogs of an aldehyde or ketone, in which the carbonyl group is replaced by an imine or azomethine group . These compounds have been synthesized and characterized for their potential biological and pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile with a series of aromatic aldehydes . The formation of the desired products has been corroborated using spectrochemical techniques .Molecular Structure Analysis
The molecular structure of this compound is derived from isoindoline-1,3-dione, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The specific structure of “2-(3-Oxo-3-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)propyl)isoindoline-1,3-dione” would need further analysis for a detailed understanding.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile and a series of aromatic aldehydes . The exact chemical reactions would depend on the specific aromatic aldehydes used in the synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would need further analysis for a detailed understanding. Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic, allowing them to pass through the living membrane in vivo .科学的研究の応用
Organocatalysis in Asymmetric Synthesis
The compound’s structure indicates potential use in organocatalysis to achieve asymmetric synthesis . The presence of spirooxindole and piperidine rings could be exploited to create chiral centers. This is particularly relevant in the synthesis of bioactive molecules where enantiomeric purity is crucial.
Pharmacological Properties
Isoindoline-1,3-dione derivatives, which are structurally related to the compound , have been studied for their pharmacological properties . They have shown promise in inhibiting cyclooxygenase (COX), which is significant in developing anti-inflammatory drugs.
Anti-Cancer Activities
Derivatives of this compound have been evaluated for their anti-cancer activities . Studies suggest that these compounds can induce cell death in cancer cell lines, making them potential candidates for anti-cancer drug development.
Anti-Bacterial Applications
The structural complexity of the compound suggests potential for anti-bacterial applications . The ability to dock with bacterial enzymes and inhibit their activity could be harnessed to develop new antibiotics.
Biochemical Research
In biochemical research , the compound’s derivatives have been used to study their affinity for various enzymes and receptors . This includes exploring their role as potential pharmacophores in drug discovery.
Organic Chemistry Synthesis
The compound’s framework is valuable in organic chemistry synthesis . It can serve as a building block for synthesizing a wide range of heterocyclic compounds, which are often found in natural products with medicinal properties.
作用機序
Target of Action
Isoindoline-1,3-dione derivatives, to which this compound belongs, have been investigated for their effects on various conditions such as epilepsy and cancer . These conditions involve a multitude of potential targets, indicating that the compound could interact with several proteins or receptors in the body.
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to exhibit anticonvulsant activity in epilepsy models and cytotoxicity against cancer cells . This suggests that the compound may interact with its targets to modulate neuronal firing in the case of epilepsy, or induce cell death in the case of cancer.
Biochemical Pathways
Given the observed effects on epilepsy and cancer, it is likely that the compound influences pathways related to neuronal excitability and cell survival .
Pharmacokinetics
Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic, which allows them to pass through biological membranes in vivo . This suggests that the compound may have good bioavailability.
Result of Action
The compound has been shown to exhibit anticonvulsant activity in epilepsy models and cytotoxic effects against cancer cells . In the case of epilepsy, this could result in a reduction in seizure frequency or severity. In the case of cancer, this could lead to a decrease in tumor growth or viability.
将来の方向性
The future directions for this compound could involve further studies to investigate its potential biological and pharmacological activities. For instance, additional studies could be conducted to investigate the impact of these derivatives on the survival of blood cancer cells . Furthermore, the compound could be explored for its potential in other therapeutic areas based on its mechanism of action .
特性
IUPAC Name |
2-[3-oxo-3-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c27-19-15-24(31-20-8-4-3-7-18(19)20)10-13-25(14-11-24)21(28)9-12-26-22(29)16-5-1-2-6-17(16)23(26)30/h1-8H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFWVIKUTDJWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzenecarboxylate](/img/structure/B2852336.png)
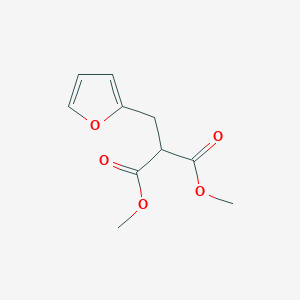
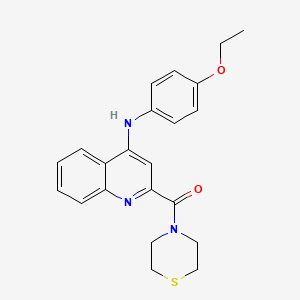
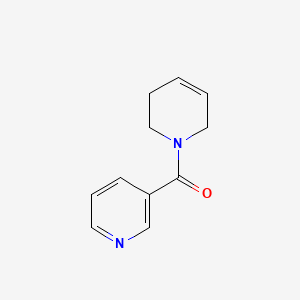
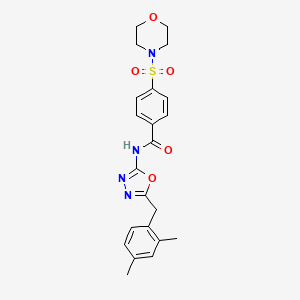
![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)
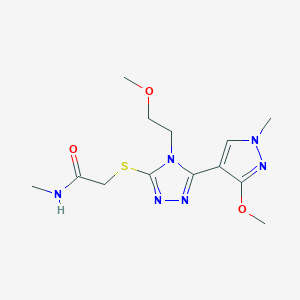

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2852347.png)
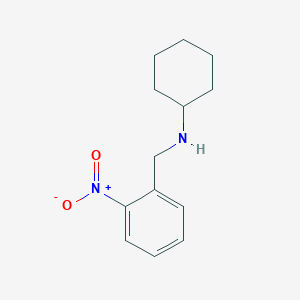
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide](/img/structure/B2852351.png)
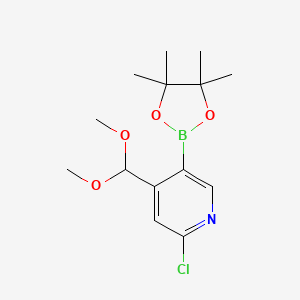
methanone](/img/structure/B2852354.png)
![(E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2852356.png)